molecular formula C6H7N3O2 B13059322 (2S)-2-Amino-2-(pyrimidin-5-yl)aceticacid

(2S)-2-Amino-2-(pyrimidin-5-yl)aceticacid

Katalognummer: B13059322
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: QAQVVGNEMNFZLV-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid is an organic compound that features a pyrimidine ring substituted at the 5-position with an aminoacetic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with glycine or its derivatives under suitable conditions. For instance, the reaction of 5-bromopyrimidine with glycine in the presence of a base such as sodium hydroxide can yield the desired product.

Industrial Production Methods

Industrial production methods for (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways are mediated through its influence on key regulatory proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid include:

Uniqueness

What sets (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid apart from these similar compounds is its specific substitution pattern and the presence of the aminoacetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

(2S)-2-amino-2-pyrimidin-5-ylacetic acid

InChI

InChI=1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11)/t5-/m0/s1

InChI-Schlüssel

QAQVVGNEMNFZLV-YFKPBYRVSA-N

Isomerische SMILES

C1=C(C=NC=N1)[C@@H](C(=O)O)N

Kanonische SMILES

C1=C(C=NC=N1)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.